2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-2-1-3-13(18)14(12)15(23)20-10-11-4-5-19-16(21-11)22-6-8-24-9-7-22/h1-5H,6-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBGFBLTCBMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds. The morpholine and pyrimidine groups are usually introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reaction pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core with chloro and fluoro substituents and a morpholinopyrimidine moiety. It has gained attention in medicinal chemistry for its structural diversity and potential as a therapeutic agent.
Scientific Research Applications
2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is primarily used in medicinal chemistry for developing anti-inflammatory drugs.
Anti-inflammatory properties This compound has demonstrated significant biological activity as an inhibitor of enzymes involved in inflammatory processes. It can inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which play critical roles in the inflammatory response. By binding to the active sites of these enzymes, the compound effectively reduces inflammation. Molecular docking studies suggest that it forms significant hydrophobic interactions with iNOS and COX-2, enhancing its inhibitory effects. This interaction profile indicates its potential utility in therapeutic applications aimed at modulating inflammatory responses. Due to its anti-inflammatory properties, it is a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Modifications and optimization The compound's unique structure may allow for further modifications and optimization for improved efficacy.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Kinase Inhibition Potential
- Target Compound vs. Quinoline-Imidazotriazine Derivative (): The quinoline-imidazotriazine compound in exhibits strong c-Met kinase inhibition due to its planar heterocyclic core and hydrophobic substituents. In contrast, the target compound’s morpholinopyrimidine group may favor selectivity for other kinases (e.g., PI3K or mTOR) due to the morpholine’s oxygen-rich hydrogen-bonding capacity.
- Comparison with Piperidine-Sulfonyl Analog (): The piperidine-sulfonyl analogue (MW 348.8) shares a similar benzamide backbone but replaces the morpholinopyrimidine with a sulfonamide-piperidine group.
Solubility and Bioavailability
- Oxadiazole-Containing Analogues (): LMM5 and LMM11 () incorporate oxadiazole rings and sulfamoyl groups, enhancing solubility via polar interactions. The target compound’s morpholine group may similarly improve aqueous solubility compared to purely aromatic analogues like the quinoline derivative in .
Biological Activity
2-Chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound with notable biological activity, particularly as an anti-inflammatory agent. Its structural features, including a benzamide core with chloro and fluoro substituents, along with a morpholinopyrimidine moiety, contribute to its pharmacological potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 2-Chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide |
| CAS Number | 1797620-41-7 |
| Molecular Formula | C₁₆H₁₆ClFN₄O₂ |
| Molecular Weight | 350.77 g/mol |
The primary mechanism of action involves the inhibition of key enzymes involved in inflammatory processes, specifically:
- Nitric Oxide Synthase (iNOS) : This enzyme is crucial for the production of nitric oxide, a signaling molecule that can promote inflammation.
- Cyclooxygenase-2 (COX-2) : This enzyme is responsible for the formation of prostanoids, which mediate inflammation.
By binding to the active sites of these enzymes, 2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide effectively reduces their activity, thereby mitigating inflammatory responses .
Biological Activity and Research Findings
Recent studies have explored the compound's biological activity and therapeutic potential:
- Anti-inflammatory Activity : The compound has shown significant inhibition of iNOS and COX-2 in various models, suggesting its potential in treating inflammatory conditions such as rheumatoid arthritis .
- Molecular Docking Studies : Computational studies indicate that the compound forms strong hydrophobic interactions with iNOS and COX-2, enhancing its inhibitory effects .
-
Case Studies :
- In vitro studies demonstrated that concentrations as low as 10 µM effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
- Animal models have indicated that treatment with this compound resulted in reduced paw edema in carrageenan-induced inflammation models, showcasing its efficacy in vivo .
Applications in Medicinal Chemistry
The unique structure of 2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide makes it a candidate for further development into anti-inflammatory drugs. Its ability to inhibit critical enzymes involved in inflammation positions it as a promising therapeutic agent for various inflammatory disorders.
Q & A
Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrimidine core. Fluorinated pyrimidines are synthesized via cyclocondensation of β-keto esters with amidines or via metal-free fluorination under mild conditions (e.g., using Selectfluor®) to introduce fluorine at the 6-position .
- Step 2 : Morpholine substitution. The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Benzamide coupling. The final step involves coupling the pyrimidine intermediate with 2-chloro-6-fluorobenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous DCM .
Critical Conditions : - Temperature control (<0°C during fluorination to avoid side reactions) .
- Use of anhydrous solvents and inert atmosphere for SNAr reactions .
- Catalytic DMAP to accelerate benzamide formation .
Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from benzamide). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, dihedral angles between pyrimidine and benzamide moieties, and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the morpholino-pyrimidine linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 394.0821 for C₁₇H₁₆ClFN₃O₂) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving morpholino-pyrimidine intermediates to enhance regioselectivity?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh₃)₄ or CuI/1,10-phenanthroline for Suzuki-Miyaura couplings to attach aryl groups to the pyrimidine ring without displacing the morpholino group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve SNAr efficiency for morpholino substitution, while toluene minimizes competing elimination .
- Computational Modeling : DFT calculations predict electron-deficient sites on the pyrimidine ring, guiding selective functionalization .
Q. What strategies address discrepancies in bioactivity data across different studies (e.g., varying IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Crystallographic Validation : Confirm compound purity and polymorphic forms (e.g., different crystal packing altering ligand-receptor interactions) .
- Assay Standardization : Use recombinant enzymes (e.g., acps-pptase) under controlled pH and ionic strength to minimize variability .
- Metabolic Stability Testing : LC-MS/MS quantifies degradation products (e.g., demethylation at the morpholino group) that may skew activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
